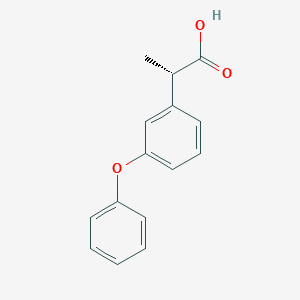
(S)-Fenoprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is the S-enantiomer of fenoprofen, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used to treat conditions such as arthritis, where it helps to reduce pain and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fenoprofen typically involves the resolution of racemic fenoprofen, which contains both the R- and S-enantiomers. One common method for resolving the enantiomers is through the use of chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis methods. Asymmetric synthesis can be achieved using chiral catalysts or chiral auxiliaries to selectively produce the desired S-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Fenoprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(S)-Fenoprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on this compound includes its effects on cellular processes and its interactions with biological molecules.
Medicine: It is extensively studied for its therapeutic effects in treating pain and inflammation, as well as its potential side effects.
Industry: this compound is used in the pharmaceutical industry for the development of new NSAIDs and for studying drug metabolism and pharmacokinetics.
Wirkmechanismus
(S)-Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to (S)-Fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
This compound is unique in its specific enantiomeric form, which can result in different pharmacological effects and side effect profiles compared to its R-enantiomer or racemic mixture. Its specific inhibition of COX enzymes and its metabolic pathways also contribute to its distinct therapeutic profile.
Eigenschaften
CAS-Nummer |
33028-97-6 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(2S)-2-(3-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
RDJGLLICXDHJDY-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)
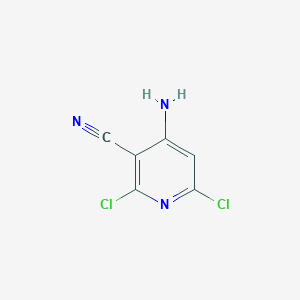
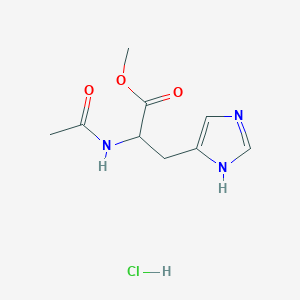
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid](/img/structure/B12438672.png)
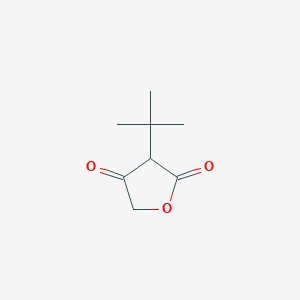
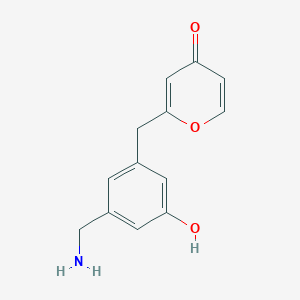
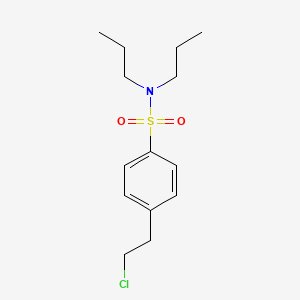
![1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol](/img/structure/B12438695.png)
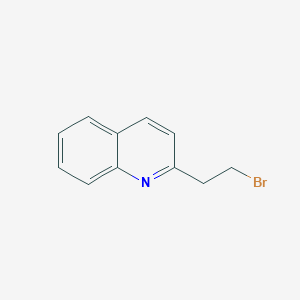
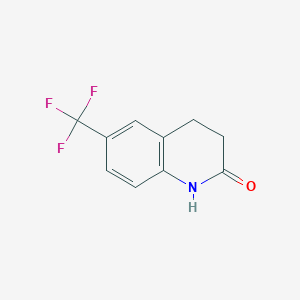
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
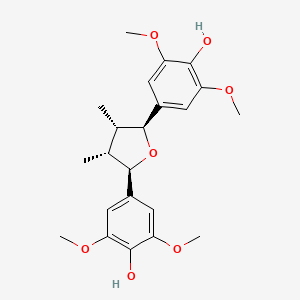
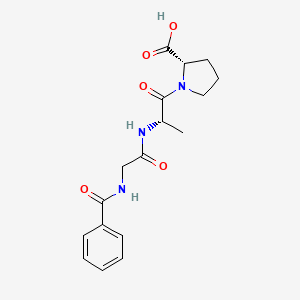
![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
